Cas no 914802-11-2 (4-[(benzyloxy)methyl]-6-chloropyrimidine)
![4-[(benzyloxy)methyl]-6-chloropyrimidine structure](https://ja.kuujia.com/scimg/cas/914802-11-2x500.png)
4-[(benzyloxy)methyl]-6-chloropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-((Benzyloxy)methyl)-6-chloropyrimidine
- 4-benzyloxymethyl-6-chloro-pyrimidine
- 4-chloro-6-(phenylmethoxymethyl)pyrimidine
- Pyrimidine, 4-chloro-6-[(phenylmethoxy)methyl]-
- QC-5639
- 4-(benzyloxymethyl)-6-chloropyrimidine
- 4-[(BENZYLOXY)METHYL]-6-CHLOROPYRIMIDINE
- 4-chloro-6-[(phenylMethoxy)Methyl]-PyriMidine,
- NUKBJRZXHSFACD-UHFFFAOYSA-N
- OR70223
- FCH2822102
- AX8094534
- ST24042757
- 4-Chloro-6-[(phenylmethoxy)methyl]pyrimidine (ACI)
- CS-0054562
- Pyrimidine,4-chloro-6-[(phenylmethoxy)methyl]-
- MFCD09038781
- F1967-3823
- 914802-11-2
- J-515090
- AS-11277
- 4-(Benzyloxymethyl)-6-chloro-pyrimidine
- SCHEMBL1041180
- DTXSID10697768
- AKOS015995094
- 4-chloro-6-[(phenylMethoxy)Methyl]-PyriMidine
- SB60761
- 4-[(benzyloxy)methyl]-6-chloropyrimidine
-
- MDL: MFCD09038781
- インチ: 1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
- InChIKey: NUKBJRZXHSFACD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(COCC2C=CC=CC=2)N=CN=1
計算された属性
- せいみつぶんしりょう: 234.05600
- どういたいしつりょう: 234.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.250
- 屈折率: 1.5648
- PSA: 35.01000
- LogP: 2.84680
4-[(benzyloxy)methyl]-6-chloropyrimidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at -20°C
4-[(benzyloxy)methyl]-6-chloropyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-[(benzyloxy)methyl]-6-chloropyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B411168-100mg |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
Fluorochem | 219224-250mg |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 250mg |
£123.00 | 2022-03-01 | |
Life Chemicals | F1967-3823-1g |
4-((benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95%+ | 1g |
$639.0 | 2023-09-06 | |
abcr | AB336247-1 g |
4-Benzyloxymethyl-6-chloro-pyrimidine |
914802-11-2 | 1g |
€504.10 | 2023-06-21 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG093-200mg |
4-[(benzyloxy)methyl]-6-chloropyrimidine |
914802-11-2 | 95+% | 200mg |
1586.0CNY | 2021-07-14 | |
Chemenu | CM166881-5g |
4-((Benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95% | 5g |
$539 | 2021-08-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJA041-1G |
4-[(benzyloxy)methyl]-6-chloropyrimidine |
914802-11-2 | 95% | 1g |
¥ 1,148.00 | 2023-04-13 | |
Life Chemicals | F1967-3823-0.5g |
4-((benzyloxy)methyl)-6-chloropyrimidine |
914802-11-2 | 95%+ | 0.5g |
$607.0 | 2023-09-06 | |
eNovation Chemicals LLC | D553699-1g |
4-((Benzyloxy)Methyl)-6-chloropyriMidine |
914802-11-2 | 97% | 1g |
$320 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG093-1g |
4-[(benzyloxy)methyl]-6-chloropyrimidine |
914802-11-2 | 95+% | 1g |
5551.0CNY | 2021-07-14 |
4-[(benzyloxy)methyl]-6-chloropyrimidine 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
4-[(benzyloxy)methyl]-6-chloropyrimidineに関する追加情報
Introduction to 4-[(benzyloxy)methyl]-6-chloropyrimidine (CAS No. 914802-11-2)
4-[(benzyloxy)methyl]-6-chloropyrimidine (CAS No. 914802-11-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 4-[(benzyloxy)methyl]-6-chloropyrimidine.
Chemical Structure and Properties
4-[(benzyloxy)methyl]-6-chloropyrimidine is a substituted pyrimidine derivative with a benzyl ether group and a chlorine atom at specific positions. The molecular formula of this compound is C13H12ClN2O, and its molecular weight is approximately 253.70 g/mol. The presence of the benzyl ether group imparts unique solubility properties, making it more soluble in polar organic solvents compared to its unsubstituted counterparts. The chlorine atom at the 6-position adds further chemical reactivity and biological activity to the molecule.
The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation. Its physical properties, such as melting point and boiling point, are well-documented in the literature, making it a reliable starting material for various synthetic transformations.
Synthesis Methods
The synthesis of 4-[(benzyloxy)methyl]-6-chloropyrimidine has been extensively studied and optimized over the years. One of the most common approaches involves the reaction of 6-chloropyrimidin-4(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity.
An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions have been employed to introduce the benzyl ether group onto the pyrimidine scaffold. This method offers enhanced regioselectivity and functional group tolerance, making it suitable for large-scale production.
Biological Activities and Applications
4-[(benzyloxy)methyl]-6-chloropyrimidine has demonstrated promising biological activities that make it a valuable lead compound for drug discovery. Recent studies have shown that this compound exhibits potent antiviral activity against a range of viral pathogens, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes.
In addition to its antiviral properties, 4-[(benzyloxy)methyl]-6-chloropyrimidine has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that it can selectively inhibit the growth of certain cancer cell lines, particularly those overexpressing specific kinases or receptors. The exact molecular targets and signaling pathways involved are still under investigation but hold significant promise for future therapeutic applications.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of 4-[(benzyloxy)methyl]-6-chloropyrimidine. A notable study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of analogs derived from this compound. These analogs were designed to enhance specific biological activities while minimizing potential side effects.
The researchers found that certain structural modifications, such as the introduction of additional functional groups or changes in substitution patterns, could significantly improve the potency and selectivity of the compounds. These findings have opened up new avenues for optimizing 4-[(benzyloxy)methyl]-6-chloropyrimidine-based drugs for clinical use.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing compounds derived from 4-[(benzyloxy)methyl]-6-chloropyrimidine into clinical trials. Several pharmaceutical companies are currently investigating these compounds for their potential therapeutic benefits in treating viral infections and cancer.
Clinical trials are expected to provide valuable insights into the safety, efficacy, and pharmacokinetic properties of these compounds in human subjects. Successful outcomes from these trials could pave the way for new treatments that address unmet medical needs.
Conclusion
In summary, 4-[(benzyloxy)methyl]-6-chloropyrimidine (CAS No. 914802-11-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its potent biological activities, makes it an attractive candidate for further development. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential.
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